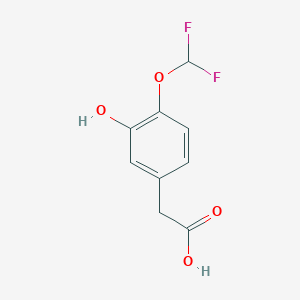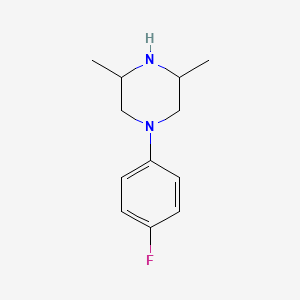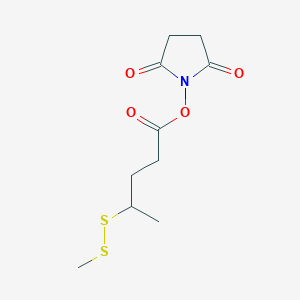![molecular formula C13H12N2O6 B11719524 Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate](/img/structure/B11719524.png)
Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. This compound features a five-membered heterocyclic ring containing both oxygen and nitrogen atoms, making it a valuable scaffold in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate typically involves a 1,3-dipolar cycloaddition reaction. This reaction requires a 1,3-dipole and a dipolarophile. In this case, ethyl-2-chloro-2-(hydroxyimino)acetate acts as the dipolarophile . The reaction conditions often involve the use of metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity while minimizing environmental impact. Current methods involve batch processes with careful control of reaction conditions to ensure consistent product quality .
化学反应分析
Types of Reactions
Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
科学研究应用
Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of enzyme inhibition and protein binding.
Medicine: It has potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
Indole Derivatives: These compounds also feature a heterocyclic ring and have diverse biological activities.
Thiadiazole Derivatives: These compounds are known for their antimicrobial properties.
Isoxazole Analogs: These compounds share the isoxazole ring structure and have similar therapeutic potential.
Uniqueness
Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxy group, a nitrophenyl group, and an isoxazole ring makes it a versatile compound for various applications .
属性
分子式 |
C13H12N2O6 |
|---|---|
分子量 |
292.24 g/mol |
IUPAC 名称 |
ethyl 3-[hydroxy-(4-nitrophenyl)methyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12N2O6/c1-2-20-13(17)10-7-21-14-11(10)12(16)8-3-5-9(6-4-8)15(18)19/h3-7,12,16H,2H2,1H3 |
InChI 键 |
APSKBQQQBHHMLY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,2-Diazaspiro[4.5]decan-3-one](/img/structure/B11719480.png)

![7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride](/img/structure/B11719490.png)


![tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride](/img/structure/B11719502.png)
![Tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one](/img/structure/B11719503.png)



